

Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation

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Compound of Interest

Compound Name: 1,3-Olein-2-Lignocerin

Cat. No.: B15574753

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NARP-HPLC separates triglycerides based on their equivalent carbon number (ECN), which is determined by the total number of carbon atoms and double bonds in the fatty acid chains.^[1] Under optimized conditions, this technique can effectively resolve regioisomers.^[1]

Experimental Protocol: NARP-HPLC

1. Sample Preparation:

- Dissolve the lipid extract or standard mixture in the initial mobile phase solvent (e.g., acetonitrile/2-propanol) to a final concentration of 1-5 mg/mL.^[1]
- Filter the sample through a 0.2 µm PTFE syringe filter before injection.^[1]

2. HPLC System and Conditions:

- HPLC System: A standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).^[1]
- Column: Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm.^[1] Polymeric ODS columns have also proven effective.^[1]
- Mobile Phase: Isocratic elution with acetonitrile/2-propanol. The specific ratio may need optimization, with a common starting point being in the range of 60:40 to 80:20 (v/v).^{[1][2]}

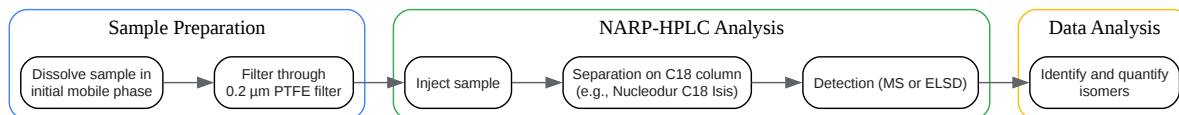
- Flow Rate: 1.0 mL/min.[1]
- Column Temperature: 18°C. Column temperature is a critical parameter that can influence separation.[1]
- Injection Volume: 5-20 µL.[1]
- Detector: Mass Spectrometry (MS) is highly recommended for positive identification and quantification of isomers.[3] ELSD can also be used.[1]

Data Presentation: NARP-HPLC Separation of Triglyceride Isomers

Isomer Pair	Stationary Phase	Mobile Phase	Flow Rate (mL/min)	Temperature (°C)	Detection	Resolution	Reference
POP vs. PPO	C18	Acetonitrile/2-propanol (70:30, v/v)	0.8	Not Specified	ELSD	Partially Resolved	[2][4]
PLP vs. PPL	C18	Acetonitrile/2-propanol (70:30, v/v)	0.8	Not Specified	ELSD	Improved Resolution	[2][4]
PEP vs. PPE	C18	Acetonitrile/2-propanol (70:30, v/v)	0.8	Not Specified	ELSD	Improved Resolution	[2][4]
PDP vs. PPD	C18	Acetonitrile/2-propanol (70:30, v/v)	0.8	Not Specified	ELSD	Fully Separated	[2][4]

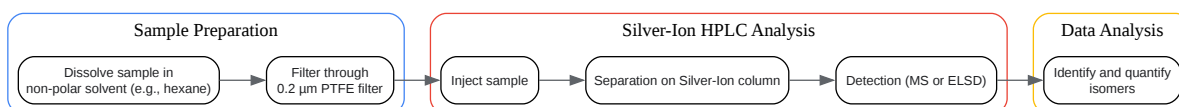
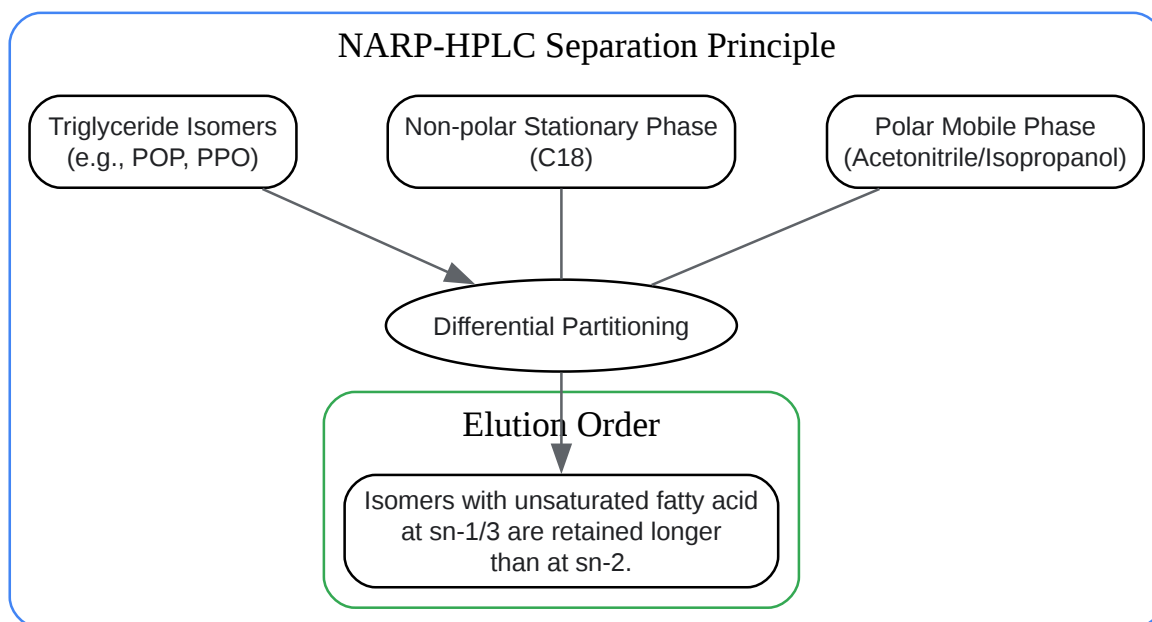
P: Palmitic acid, O: Oleic acid, L: Linoleic acid, E: Eicosapentaenoic acid, D: Docosahexaenoic acid. The notation XYX and XXY denotes the fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol backbone.

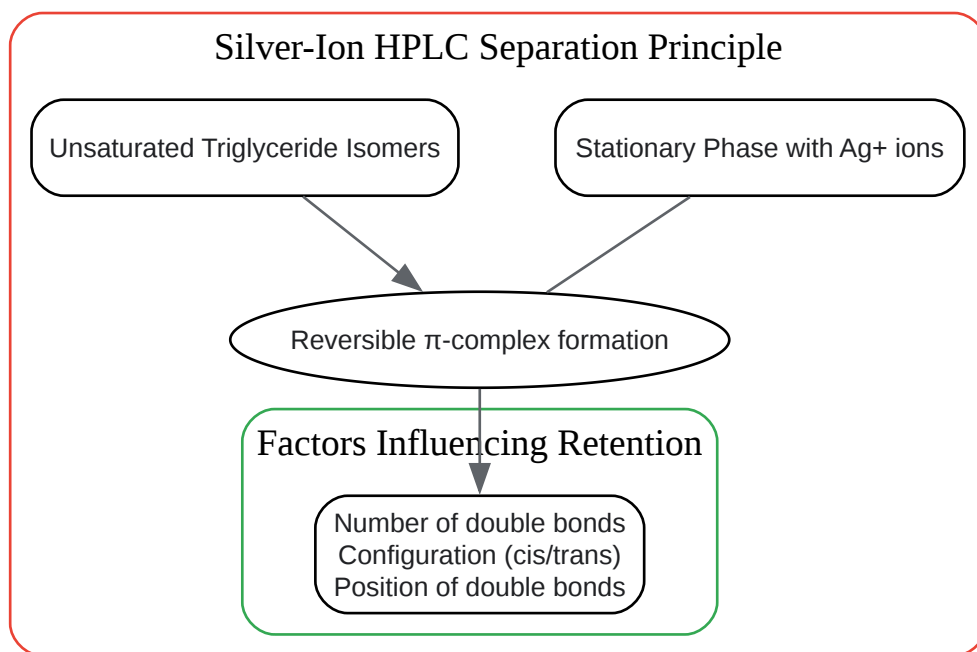
Visualization: NARP-HPLC Workflow and Separation Principle



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Caption: Workflow for the separation of triglyceride regioisomers by NARP-HPLC.





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